molecular formula C17H14ClNO3S B2685741 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide CAS No. 2380009-18-5

2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide

Cat. No.: B2685741
CAS No.: 2380009-18-5
M. Wt: 347.81
InChI Key: GMPWXFRAGPSICE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of the furan-thiophene intermediate: This involves the coupling of furan and thiophene derivatives under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

    Amidation reaction: The final step involves the reaction of the 4-chlorophenoxyacetic acid with the furan-thiophene intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic electronic materials, such as organic semiconductors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A simpler analog that lacks the furan-thiophene moiety.

    2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one: A compound with a furan ring but different overall structure.

    3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with both furan and thiophene rings but arranged differently.

Uniqueness

2-(4-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-14-1-3-15(4-2-14)22-10-17(20)19-8-16-7-13(11-23-16)12-5-6-21-9-12/h1-7,9,11H,8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPWXFRAGPSICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CC(=CS2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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